4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride
Description
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride is an organic compound that features a boron-containing dioxaborolane ring
Properties
IUPAC Name |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11;/h5-8H,9-10,16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHFIFIXJMKOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride typically involves the reaction of 4-(2-bromoethyl)aniline with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the aniline group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products:
Biphenyl Derivatives: Formed through coupling reactions.
Aminoboronic Acid Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable boron-containing compounds.
Mechanism of Action
The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with other molecules to form stable complexes, which can then undergo further chemical transformations .
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic Acid Pinacol Ester
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride is unique due to its specific structure that combines an aniline group with a boron-containing dioxaborolane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
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